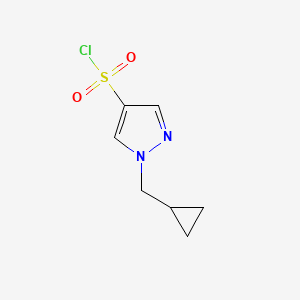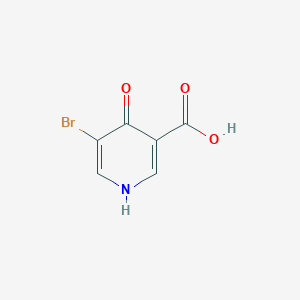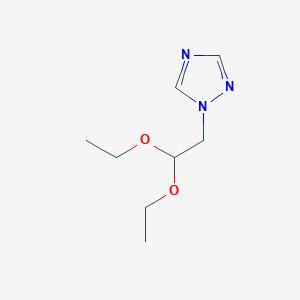
N-(1-Carbamothioylbutyl)benzamid
Übersicht
Beschreibung
N-(1-carbamothioylbutyl)benzamide is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-carbamothioylbutyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-carbamothioylbutyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
“N-(1-Carbamothioylbutyl)benzamid” und verwandte Benzamidverbindungen wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen haben sich als vielversprechend in der Radikalfänger- und Metallchelatbildung erwiesen, was entscheidende Prozesse sind, um den Körper vor oxidativem Stress zu schützen . Die antioxidative Aktivität wird mittels verschiedener In-vitro-Assays gemessen und liefert eine Grundlage für weitere Forschungsarbeiten zu therapeutischen Anwendungen.
Antibakterielle Anwendungen
Benzamidderivate, einschließlich “this compound”, haben antibakterielle Aktivitäten gegen eine Reihe von Bakterien gezeigt. Dies umfasst sowohl grampositive als auch gramnegative Stämme, was auf ihr potenzielles Einsatzgebiet als antibakterielle Wirkstoffe in medizinischen Behandlungen hindeutet . Die Wirksamkeit dieser Verbindungen kann mit Standardmedikamenten verglichen werden und bietet Alternativen im Kampf gegen Antibiotikaresistenz.
Entzündungshemmendes Potenzial
Das entzündungshemmende Potenzial von Benzamidverbindungen ist ein weiterer interessanter Bereich. Es wurde festgestellt, dass sie bestimmte Signalwege hemmen, die zu Entzündungen führen, was sie zu Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht . Diese Anwendung ist besonders relevant angesichts der breiten Palette von Krankheiten, bei denen Entzündungen eine Schlüsselfunktion spielen.
Krebsforschung
In der Krebsforschung wurden Benzamide als Sensibilisatoren für Strahlentherapie und Chemotherapie verwendet. Einige N-substituierte Benzamide können in Krebszellen Apoptose induzieren und die Aktivierung von NF-kB hemmen, einen Signalweg, der oft an der Überlebensfähigkeit von Krebszellen beteiligt ist . Dieser duale Wirkmechanismus bietet einen vielversprechenden Weg, um die Wirksamkeit bestehender Krebsbehandlungen zu verbessern.
Arzneimittelforschung
Die strukturelle Vielfalt von Benzamiden, einschließlich “this compound”, macht sie wertvoll in der Arzneimittelforschung. Sie dienen als wichtige Zwischenprodukte bei der Synthese einer Vielzahl biologisch aktiver Moleküle. Ihre Rolle bei der Entwicklung neuer Medikamente erstreckt sich über verschiedene therapeutische Bereiche, von psychischen Erkrankungen bis hin zu Stoffwechselerkrankungen .
Industrielle Anwendungen
Neben medizinischen Anwendungen finden Benzamide in verschiedenen Industriezweigen Verwendung. Sie sind an der Produktion von Kunststoffen, Gummi und Papier beteiligt und spielen eine Rolle in der Agrarchemie . Die Vielseitigkeit dieser Verbindungen ermöglicht ihre Integration in eine breite Palette von Produkten und Prozessen.
Eigenschaften
IUPAC Name |
N-(1-amino-1-sulfanylidenepentan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHAJADWLDUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=S)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
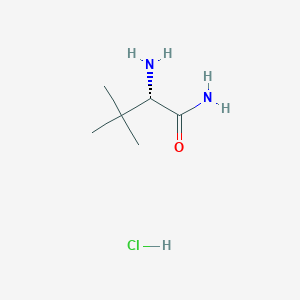
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)

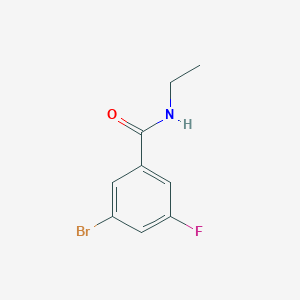
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)

